REACTION_CXSMILES
|
[C:1]1([CH3:8])[C:6]([OH:7])=[CH:5][CH:4]=[CH:3][CH:2]=1.[H-].[Na+].[CH2:11](Br)[CH:12]=[CH2:13]>CN(C=O)C>[CH2:13]([O:7][CH2:6][CH:1]=[CH2:8])[CH:12]=[CH2:11].[C:1]1([CH3:8])[C:6]([OH:7])=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2|
|
Name
|
|
Quantity
|
2.55 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
14.9 g
|
Type
|
reactant
|
Smiles
|
C(C=C)Br
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The solids are filtered off
|
Type
|
ADDITION
|
Details
|
70 mL toluene is added
|
Type
|
WASH
|
Details
|
The resulting solution is washed with 70 mL of water
|
Reaction Time |
19 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)OCC=C
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |